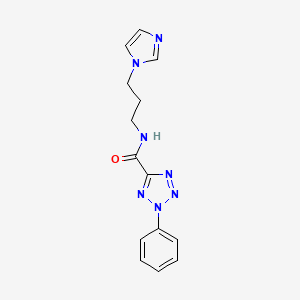

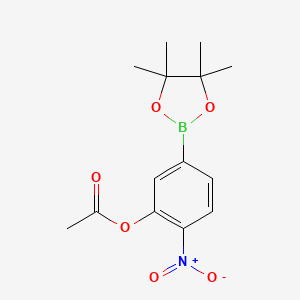

![molecular formula C22H21N3O5S2 B2842990 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251632-38-8](/img/structure/B2842990.png)

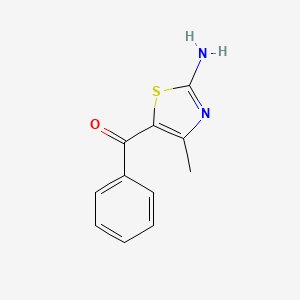

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, its molecular formula, and its structure, which would show the arrangement of atoms and bonds.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学研究应用

Carbonic Anhydrase Inhibition and Anticancer Activity

Sulfonamide derivatives, including those incorporating oxadiazole rings, have been investigated for their carbonic anhydrase inhibitory activities. These compounds have shown potential in cancer treatment due to their ability to inhibit carbonic anhydrases, enzymes involved in pH regulation, which is a critical process in tumor progression. For instance, polymethoxylated-pyrazoline benzene sulfonamides displayed significant carbonic anhydrase inhibitory activity, with potential implications for tumor selectivity and cytotoxicity against various cancer cell lines (Kucukoglu et al., 2016).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been explored for their potential as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. These compounds were evaluated for their anticancer activity against several cancer cell lines, with some showing promising activity as VEGFR-2 inhibitors, which plays a crucial role in tumor angiogenesis and growth (Ghorab et al., 2016).

Antibacterial and Antioxidant Activities

Research on sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) has demonstrated these compounds' potential as antioxidant agents. Among these, sulfonamide-linked derivatives showed comparatively higher antioxidant activity, indicating their utility in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders (Padmaja et al., 2014).

Proton Exchange Membranes for Fuel Cells

Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole units has been investigated for application in proton exchange membranes (PEMs) for medium-high temperature fuel cells. These materials exhibited excellent thermal, dimensional, and oxidative stability, along with promising proton conductivity and low methanol permeability, highlighting their potential in sustainable energy technologies (Jingmei Xu et al., 2013).

安全和危害

This would involve studying the compound’s toxicity, flammability, and environmental impact.

未来方向

This would involve discussing potential future research directions, such as new applications for the compound or new methods for its synthesis.

属性

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c1-14-6-5-7-16(12-14)25(2)32(26,27)19-10-11-31-20(19)22-23-21(24-30-22)15-8-9-17(28-3)18(13-15)29-4/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEFYIQADWCDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

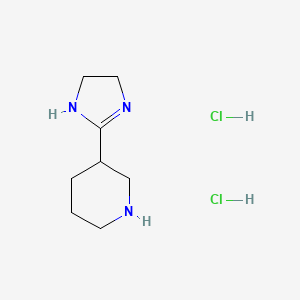

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)

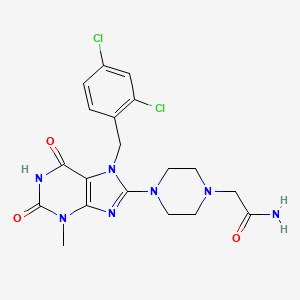

![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)

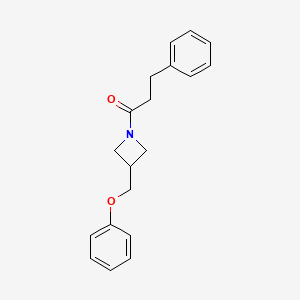

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)